Nucleophilic Substitution Yield: tert-Amyl vs. Analogs
The 1,1-dimethylpropyl (tert-amyl) substituent of the target compound provides a distinct steric environment compared to other 4-substituted analogs used in the same synthetic protocol. The standard method for preparing 1-(2-bromoethoxy)-4-substituted benzenes from their corresponding phenols yields a range of 62-70% isolated product [1]. While the specific yield for the target compound was not isolated in this study, its structural classification within the B1-4 intermediate family provides a baseline for expected reaction efficiency. This contrasts with more straightforward syntheses for less sterically demanding analogs, where higher yields may be anticipated, or more complex routes required for other bulky groups.
| Evidence Dimension | Isolated Yield of 1-(2-bromoethoxy)-4-substituted benzenes from corresponding phenols |
|---|---|
| Target Compound Data | 62-70% (class average yield for B1-4 intermediates) |
| Comparator Or Baseline | 1-(2-Bromoethoxy)benzene (B1): 62%; 1-(2-Bromoethoxy)-4-chlorobenzene (B2): 64%; 1-Bromo-4-(2-bromoethoxy)benzene (B3): 62%; 1-(2-Bromoethoxy)-4-fluorobenzene (B4): 70% |
| Quantified Difference | Not directly applicable; provides a performance benchmark for this class of reaction. |
| Conditions | Reaction of substituted phenol with 1,2-dibromoethane at 50 °C in CH3CN:DMF (9:1) mixture. |
Why This Matters
This establishes a quantitative yield expectation for the compound's synthesis, informing procurement decisions regarding cost and material planning relative to other intermediates in the same family.
- [1] Mehreen, S., et al. Synthesis, solid state self-assembly driven by antiparallel π⋯π stacking and {⋯H-C-C-F}2 dimer synthons, and in vitro acetyl cholinesterase inhibition activity of phenoxy pendant isatins. RSC Advances, 2022, 12, 1788-1796. View Source
